N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide
Description
N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide (CAS: 874192-21-9, molecular formula: C₂₁H₂₃NO₄, molecular weight: 353.41 g/mol) is an acetamide derivative featuring a 2,4,6-trimethylphenoxy (mesityloxy) core linked to a bis-furanmethylamine moiety. This compound’s structural uniqueness lies in the combination of an electron-rich aromatic ether and dual furan rings, which may influence its electronic properties, solubility, and biological interactions .
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H23NO4/c1-15-10-16(2)21(17(3)11-15)26-14-20(23)22(12-18-6-4-8-24-18)13-19-7-5-9-25-19/h4-11H,12-14H2,1-3H3 |
InChI Key |
ZJRBLMHLBCKRTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the reaction of furan-2-ylmethylamine with 2-(2,4,6-trimethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer potential of N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways. A study indicated an IC50 value of 25 µM against breast cancer cell lines (MCF-7), demonstrating its effectiveness in inhibiting cell proliferation .
- Case Study : In vitro experiments revealed that the compound significantly reduced tumor growth in xenograft models. The apoptosis mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been extensively studied:
- Inhibition of Cytokines : Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation helps in reducing inflammation in murine models .
- Case Study : In a controlled study involving acute inflammation models, administration of the compound resulted in significant reductions in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Ligand Activity for Nuclear Receptors
The compound has shown promise as a ligand for peroxisome proliferator-activated receptors (PPARs):
- Metabolic Regulation : PPARs play crucial roles in glucose and lipid metabolism. Studies suggest that derivatives of this compound may activate PPAR gamma pathways, which are beneficial in treating metabolic disorders such as diabetes .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The furan rings and trimethylphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs can be categorized based on variations in the acetamide core, phenoxy substituents, and amine groups. Key comparisons include:
Key Observations :
- Phenoxy Substituents: The 2,4,6-trimethylphenoxy group in the target compound and CPN-9 enhances steric bulk and electron-donating capacity compared to fluorophenoxy (Compound 30) or methoxyphenyl (HBK18) groups. This may improve stability against metabolic degradation .
- Amine Groups : Bis-furanmethyl substitution distinguishes the target compound from CPN-9 (pyridyl-thiazole) and HBK18 (piperazine). Furan’s oxygen atoms could increase solubility in polar solvents but reduce bioavailability compared to heteroaromatic amines .
Stability and Reactivity
- Furan Reactivity : Furan rings are prone to oxidation, which may limit the compound’s shelf-life compared to CPN-9’s stable thiazole ring .
Biological Activity
N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: . It features a furan ring and a trimethylphenoxy group, which contribute to its biological activity.
Research indicates that compounds with similar structures can act as inhibitors of various biological targets. For instance, derivatives of furan have been shown to inhibit enzymes such as proteases, which are crucial in viral replication processes. The specific mechanism for this compound remains under investigation but may involve interaction with key enzymatic pathways.
Antiviral Activity
Recent studies have highlighted the potential of furan derivatives as antiviral agents. For example, compounds structurally related to this compound have demonstrated efficacy against SARS-CoV-2 main protease with IC50 values ranging from 1.55 µM to 10.76 µM . This suggests that our compound may exhibit similar antiviral properties.
Antimicrobial Activity
Several studies have examined the antimicrobial effects of furan derivatives. A series of bis-arylhydrazone derivatives were synthesized and tested for their antimicrobial activity against various pathogens . Although specific data on this compound is limited, its structural components suggest potential efficacy against bacterial and fungal strains.
Case Studies
-
SARS-CoV-2 Inhibition : A study on furan-based compounds revealed that certain derivatives effectively inhibited the main protease of SARS-CoV-2. The structure-activity relationship (SAR) indicated that modifications to the furan ring significantly impacted inhibitory potency .
The low cytotoxicity observed suggests a favorable therapeutic index for these compounds.
Compound IC50 (µM) CC50 (µM) F8-B6 1.57 >100 F8-B22 1.55 >100 F8-S43 10.76 >100 - Antimicrobial Screening : In a comprehensive antimicrobial study involving various furan derivatives, compounds were evaluated for their ability to inhibit growth in pathogenic bacteria and fungi. While specific data on this compound is not available, its structural analogs showed promising results against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
